molecular formula C16H17NO4 B12637304 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948291-10-9

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12637304
CAS No.: 948291-10-9
M. Wt: 287.31 g/mol
InChI Key: PDSAFPZTEHEECQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Methylquinoline-2,3-dicarboxylic acid dimethyl ester

Uniqueness

7-Methylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific methyl substitution at the 7th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

948291-10-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 7-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-7-6-10(3)8-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3

InChI Key

PDSAFPZTEHEECQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)C(=O)OCC

Origin of Product

United States

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